molecular formula C10H8ClNO3S2 B1224252 (2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one

(2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one

Cat. No. B1224252
M. Wt: 289.8 g/mol
InChI Key: KXUWWMFEWAJUGE-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)sulfonylmethylidene]-4-thiazolidinone is a sulfonamide.

Scientific Research Applications

Chemistry and Biological Activities

1,3-Thiazolidin-4-ones, including compounds like (2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one, are significant in medicinal chemistry. They serve as synthons for various biologically active compounds, with diverse reactions and synthesis methods offering extensive scope in this field. Their structural and therapeutic diversity, particularly in pharmacology, is notable due to various bioactivities like antiviral, anticonvulsant, anti-inflammatory, and antithyroidal properties (Cunico, Gomes, & Vellasco, 2008).

Anticancer Properties

Some derivatives of 1,3-thiazolidin-4-ones have shown promising anticancer activities. For instance, certain compounds synthesized from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide demonstrated significant proapoptotic activity and inhibited key human carbonic anhydrase isoforms, suggesting potential as anticancer agents (Yılmaz et al., 2015).

Antiviral and Antibacterial Activities

Research has also explored the antiviral and antibacterial potential of thiazolidin-4-one derivatives. Studies on compounds like 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides revealed anti-tobacco mosaic virus activity, highlighting their antiviral capabilities. Similarly, certain derivatives have shown effective antibacterial properties, making them valuable in the development of new antimicrobial drugs (Chen et al., 2010); (Sayyed et al., 2006).

properties

Product Name

(2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one

Molecular Formula

C10H8ClNO3S2

Molecular Weight

289.8 g/mol

IUPAC Name

(2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H8ClNO3S2/c11-7-1-3-8(4-2-7)17(14,15)6-10-12-9(13)5-16-10/h1-4,6H,5H2,(H,12,13)/b10-6-

InChI Key

KXUWWMFEWAJUGE-POHAHGRESA-N

Isomeric SMILES

C1C(=O)N/C(=C/S(=O)(=O)C2=CC=C(C=C2)Cl)/S1

Canonical SMILES

C1C(=O)NC(=CS(=O)(=O)C2=CC=C(C=C2)Cl)S1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one
Reactant of Route 2
(2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one
Reactant of Route 3
(2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one
Reactant of Route 4
(2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one
Reactant of Route 5
(2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one
Reactant of Route 6
(2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one

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